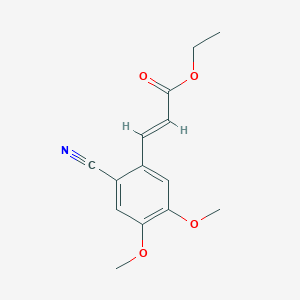
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group and two methoxy groups attached to a phenyl ring, along with an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate typically involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and materials with specific properties, such as UV-absorbing materials.
作用机制
The mechanism of action of (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The cyano group and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
相似化合物的比较
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Thiophene derivatives
- Tetrahydroquinoline derivatives
Uniqueness
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate is unique due to the presence of both cyano and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
ethyl (E)-3-(2-cyano-4,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h5-8H,4H2,1-3H3/b6-5+ |
InChI 键 |
HPAGRVWEDKECBF-AATRIKPKSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1C#N)OC)OC |
规范 SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1C#N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


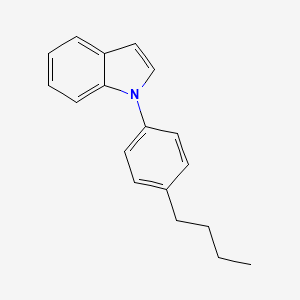
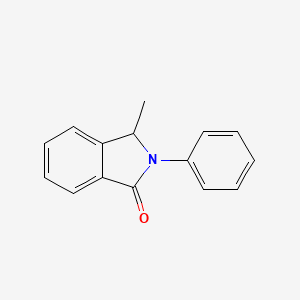
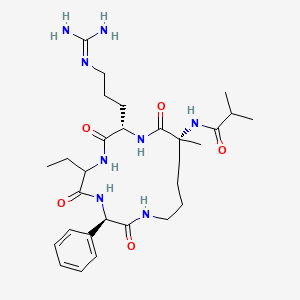
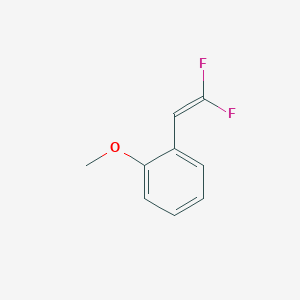
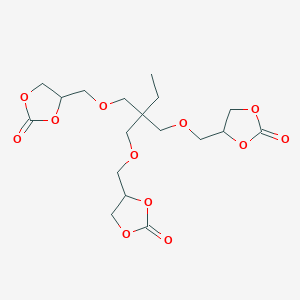
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)

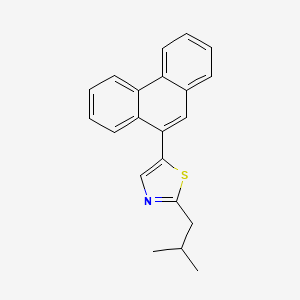
![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
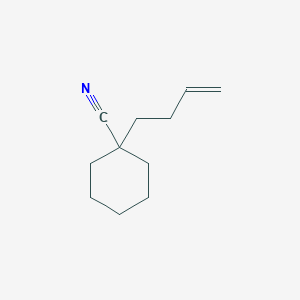
![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
